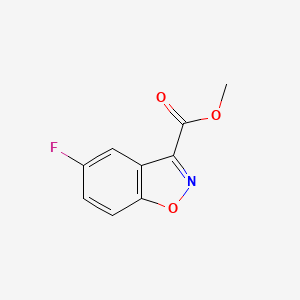

Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-1,2-benzoxazole-3-carboxylate typically involves the reaction of 2-aminophenol with fluorinated carboxylic acid derivatives under specific conditions. One common method includes the use of a condensation reaction between 2-aminophenol and fluorinated aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at around 50°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions:

Oxidation: H2O2 in ethanol.

Reduction: NaBH4 in methanol.

Substitution: NaOCH3 in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .

Aplicaciones Científicas De Investigación

Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate is a fluorinated benzoxazole derivative with potential applications in various scientific research fields.

Overview

- IUPAC Name this compound

- Molecular Formula C9H6FNO3

- Molecular Weight 195.15 g/mol

- CAS Number 1909319-55-6

Synthesis of Benzoxazoles

Various methods exist for synthesizing benzoxazole derivatives, utilizing 2-aminophenol with different substrates. Some recent advances include:

- Using a magnetic solid acid nanocatalyst ($$Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) with 2-aminophenol and aldehyde in water under reflux conditions, yielding 79–89% product . The catalyst can be reused for several runs, offering high yield and shorter reaction times .

- Employing strontium carbonate as a catalyst, synthesized from strontium nitrate, sodium hydroxide, and ethylene glycol in distilled water via a hydrothermal reaction, to react 2-aminophenol and substituted benzaldehyde via a grindstone method at room temperature for 20 minutes under solvent-free conditions . This method provides a high yield and is eco-friendly .

- Reacting 1-formyl-9H-pyrido[3,4-b] indole with 2-aminophenol, catalyzed by nano-ZnO in DMF solvent at 100 °C, to produce a benzoxazole scaffold, although this method has drawbacks such as low yields and high temperatures .

Benzoxazoles in biological activities

Mecanismo De Acción

The mechanism of action of methyl 5-fluoro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparación Con Compuestos Similares

Benzoxazole: A parent compound with similar structural features but lacking the fluorine and carboxylate groups.

Methyl 5-chloro-1,2-benzoxazole-3-carboxylate: A chlorinated analogue with different reactivity and biological properties.

Methyl 5-bromo-1,2-benzoxazole-3-carboxylate: A brominated analogue with distinct chemical and biological characteristics.

Uniqueness: Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring with a fluorine atom at the 5-position and a carboxylate ester functional group. The presence of the fluorine atom enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets, such as enzymes and receptors.

The primary mechanism of action involves the compound's interaction with specific molecular targets. This compound has been shown to inhibit various enzymes, leading to modulation of cellular processes. For instance, it may interfere with the activity of acetylcholinesterase (AChE), enhancing neurotransmission and potentially providing therapeutic effects in neurodegenerative diseases. Additionally, the compound's ability to form strong hydrogen bonds allows it to effectively bind to active sites on enzymes, altering their function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

- A549 (lung cancer)

In vitro assays have shown that this compound exhibits IC50 values in the micromolar range, indicating potent anticancer activity. For example, one study reported IC50 values of 3.79 µM against MCF-7 cells and 6.14 µM against MDA-MB-231 cells .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.79 |

| MDA-MB-231 | 6.14 |

| HCT-116 | 5.63 |

| A549 | 6.05 |

Antimicrobial and Anti-inflammatory Properties

Beyond its anticancer effects, this compound has been investigated for its antimicrobial and anti-inflammatory properties. Its structural features allow it to interact with microbial enzymes, potentially inhibiting their growth . Furthermore, studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

- Neuroblastoma Study : In a study involving human neuroblastoma SH-SY5Y cells, this compound was found to engage target proteins effectively and exhibited a favorable pharmacokinetic profile in animal models following both intravenous and oral administration .

- Colorectal Cancer Research : A study demonstrated that the compound induced G2/M phase arrest in HCT-116 colorectal cancer cells by regulating cyclin B1 expression and increasing reactive oxygen species (ROS) levels . This mechanism suggests its potential as an anti-microtubule agent.

Propiedades

IUPAC Name |

methyl 5-fluoro-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCAWRAJRZBUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-55-6 | |

| Record name | methyl 5-fluoro-1,2-benzoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.